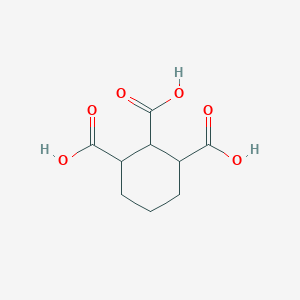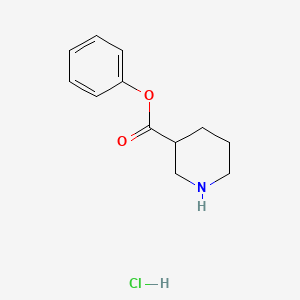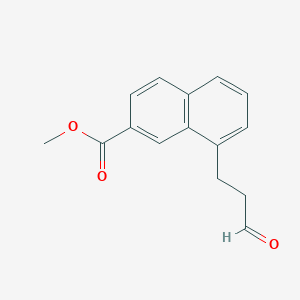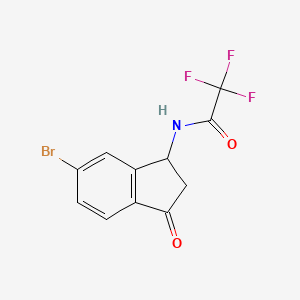
Cyclohexane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,2,3-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups at the 1, 2, and 3 positions. This compound is a type of tricarboxylic acid, which means it contains three carboxyl functional groups (-COOH). Tricarboxylic acids are known for their importance in various biochemical processes, including the citric acid cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce carboxyl groups at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides
Major Products Formed:
Oxidation: Formation of more oxidized derivatives
Reduction: Formation of cyclohexane-1,2,3-triol
Substitution: Formation of acyl chlorides or esters
Applications De Recherche Scientifique
Cyclohexane-1,2,3-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The carboxyl groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2,3-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While these compounds share the presence of three carboxyl groups, their structural differences lead to unique properties and applications. For example:
Citric Acid: Known for its role in the citric acid cycle and as a food additive.
Isocitric Acid: An isomer of citric acid with similar biochemical significance.
Aconitic Acid: Involved in the citric acid cycle and has distinct chemical properties.
This compound stands out due to its cyclohexane ring structure, which imparts unique steric and electronic properties, making it valuable for specific chemical and industrial applications.
Propriétés
| 141805-83-6 | |
Formule moléculaire |
C9H12O6 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
cyclohexane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
JEBXNNPMFYXVHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)




